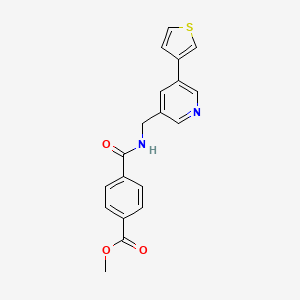
Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate” is a chemical compound that is likely to be used in scientific research . Its diverse applications range from drug discovery to material synthesis, making it an essential tool for advancing various fields of study.
Synthesis Analysis
The synthesis of similar compounds often involves the use of heterocyclic compounds like thiophene . For instance, the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives was achieved using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . Another method involved adding 4-Pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate to ethanol under stirring at room temperature and refluxing the reaction mixture for 8 hours .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray crystallography . For instance, the title compound was found to be a monohydrate with characteristic torsion angles: C3—C4—C13—C14: 36.9°, C2—C1—C5—C6: 27.5°, C2—C3—C11—O1: 32.8°, C10—C2—C3—C11: 6.3° . This indicates a high rotational freedom of the pyridyl group linked at C1 and C4 .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of heterocyclic compounds like thiophene . For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is used to produce aminothiophene derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various methods . For instance, the properties of thiophene derivatives include their use in industrial chemistry and material science as corrosion inhibitors .
Applications De Recherche Scientifique
Antibacterial Activity
The chemical structure related to Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate has been explored for antibacterial properties. For instance, novel series of compounds synthesized from derivatives of benzoates displayed significant antibacterial activity, particularly against B. subtilis, S. aureus, and E. coli. Notably, certain compounds showcased promising results in this realm, indicating a potential for use in antibacterial applications (El-Haggar et al., 2015).
Photophysical Properties
Studies have also delved into the photophysical properties of compounds structurally similar to Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate. These investigations have highlighted unique absorption and emission spectra, shedding light on the potential of these compounds in applications that leverage their photophysical properties. For instance, various derivatives have been examined for their absorption and emission characteristics, providing insights into their photophysical behaviors and potential applications in areas such as materials science and sensor technology (Yoon et al., 2019).
Electrochromic Properties
The compound has relevance in the field of electrochromics as well. Research has focused on synthesizing novel copolymers containing structural analogs, exploring their electrochromic properties. These studies have assessed various properties like spectroelectrochemical behavior, switching ability, and morphologic characteristics, indicating their potential utility in developing electrochromic devices and materials (Aydın & Kaya, 2013).
Coordination Polymers and Photocatalytic Properties
Furthermore, the structure has been utilized in constructing coordination polymers with intriguing structural characteristics. These polymers, derived from new linear carboxylate/pyridyl ligands, have been studied for their design, synthesis, and photocatalytic properties, indicating their potential in applications like catalysis and material science (Liu et al., 2016).
Mécanisme D'action
While the exact mechanism of action for “Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate” is not specified in the search results, similar compounds like Imatinib specifically bind to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Safety and Hazards
Orientations Futures
The future directions for research involving “Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate” and similar compounds could involve the synthesis of novel heterocyclic compounds with potential biological activities . This could lead to the development of new drugs and advancements in various fields of study.
Propriétés
IUPAC Name |
methyl 4-[(5-thiophen-3-ylpyridin-3-yl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-24-19(23)15-4-2-14(3-5-15)18(22)21-10-13-8-17(11-20-9-13)16-6-7-25-12-16/h2-9,11-12H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCXGRXIMLDTNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2628306.png)
![Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2628307.png)


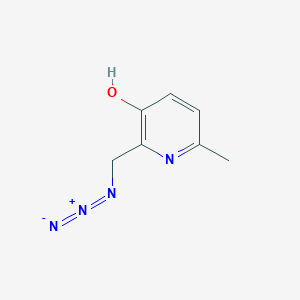
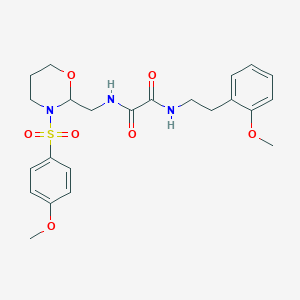
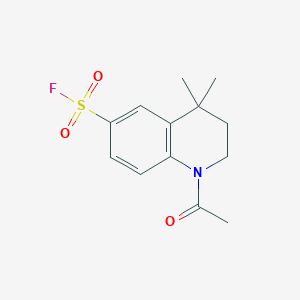
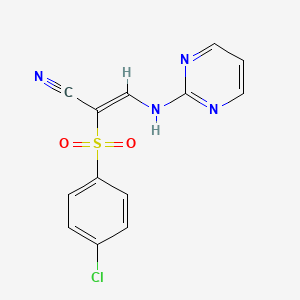
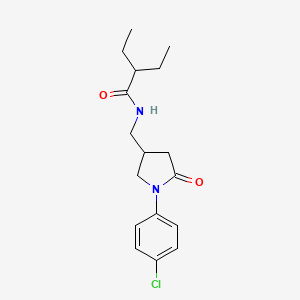
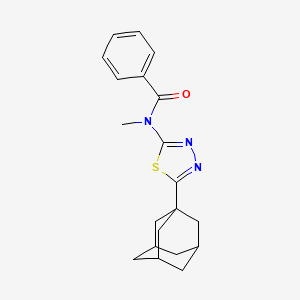
![7-chloro-2-(3-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2628320.png)

![4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2628323.png)
